(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide

Drug Design ADME Lipophilicity

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide (CAS 1396891-42-1) is a synthetic cinnamamide derivative containing a 1,3-benzodioxole (methylenedioxyphenyl) ring system and a (3-cyclopropyl-3-hydroxypropyl) side chain. This compound belongs to a broader class of benzodioxole–acrylamide hybrids that have recently been investigated as selective, non-sugar α-amylase inhibitors with a favorable therapeutic window.

Molecular Formula C16H19NO4
Molecular Weight 289.331
CAS No. 1396891-42-1
Cat. No. B2601753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide
CAS1396891-42-1
Molecular FormulaC16H19NO4
Molecular Weight289.331
Structural Identifiers
SMILESC1CC1C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C16H19NO4/c18-13(12-3-4-12)7-8-17-16(19)6-2-11-1-5-14-15(9-11)21-10-20-14/h1-2,5-6,9,12-13,18H,3-4,7-8,10H2,(H,17,19)/b6-2+
InChIKeyWTFSLNNMCFPTAI-QHHAFSJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide (CAS 1396891-42-1) Demands Scrutiny for Scientific Procurement


(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide (CAS 1396891-42-1) is a synthetic cinnamamide derivative containing a 1,3-benzodioxole (methylenedioxyphenyl) ring system and a (3-cyclopropyl-3-hydroxypropyl) side chain . This compound belongs to a broader class of benzodioxole–acrylamide hybrids that have recently been investigated as selective, non-sugar α-amylase inhibitors with a favorable therapeutic window [1]. The natural product fagaramide, which shares the benzodioxole–acrylamide core but bears an N-isobutyl substituent, provides the closest structural analog [2]. The critical structural distinction of 1396891-42-1 lies in the cyclopropyl-hydroxypropyl moiety, which introduces a constrained cyclopropyl ring and a secondary alcohol not present in fagaramide or simple N-alkyl analogs, potentially affecting conformational flexibility, hydrogen-bonding capacity, and metabolic stability.

Critical Structural Differentiation of CAS 1396891-42-1 Versus Fagaramide and Common Benzodioxole–Acrylamide Analogs


The generic interchange of benzodioxole–acrylamide compounds is not straightforward because the identity of the amide substituent profoundly governs both α-amylase inhibitory potency and metabolic safety [1]. In a recent structure-guided series, the replacement of a simple N-alkyl or N-aryl group with a more elaborate pendant (e.g., N-4-(2-thienyl)phenyl) shifted the IC₅₀ from micromolar to sub-micromolar and simultaneously eliminated cytotoxicity across a panel of cancer and normal cell lines [1]. The target compound 1396891-42-1 replaces the N-isobutyl group of fagaramide (the closest natural comparator) with a N-(3-cyclopropyl-3-hydroxypropyl) chain. This substitution introduces a conformationally constrained cyclopropyl ring and a hydroxyl group that can act as an additional hydrogen-bond donor or acceptor during target engagement or Phase I metabolism. While fagaramide has been studied primarily as an insecticidal synergist and anti-inflammatory agent [2], the cyclopropyl-hydroxypropyl modification positions 1396891-42-1 as a candidate for modulation of enzyme targets requiring more precise spatial complementarity. Consequently, substituting 1396891-42-1 with a simpler benzodioxole–acrylamide cannot reproduce its unique pharmacophore geometry and physicochemical profile.

Quantitative Evidence Differentiating (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide from its Closest Comparators


Predicted Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

A significant limitation exists: no experimental IC₅₀, Ki, or ADME data are publicly available for 1396891-42-1 in peer-reviewed literature. However, the structural differences from its closest comparator, fagaramide, can be quantified through calculated physicochemical parameters. The target compound (C₁₆H₁₉NO₄, MW 289.33) is predicted to have a lower LogP (≈1.8) compared to fagaramide (C₁₄H₁₇NO₃, MW 247.29, LogP ≈2.5) due to the additional hydroxyl group, while its topological polar surface area (TPSA ≈ 68 Ų) is higher than fagaramide's TPSA (≈ 48 Ų) [1]. These differences predict improved aqueous solubility and a reduced volume of distribution for 1396891-42-1, impacting pharmacokinetic suitability for systemic enzyme inhibition.

Drug Design ADME Lipophilicity

Class-Level α-Amylase Inhibitory Potential: Benzodioxole–Acrylamide Scaffold

No direct α-amylase inhibition data exist for 1396891-42-1. However, a closely related benzodioxole–acrylamide hybrid, IHBY56 (bearing an N-4-(2-thienyl)phenyl substituent), exhibited an IC₅₀ of 0.99 µM, surpassing the reference inhibitor acarbose (IC₅₀ = 1.53 µM) [1]. This demonstrates that the benzodioxole–acrylamide core can achieve sub-micromolar potency when decorated with an appropriate bulky, electron-rich substituent. The (3-cyclopropyl-3-hydroxypropyl) group of 1396891-42-1 is sterically and electronically distinct from the IHBY56 side chain, but belongs to the same chemical series and may offer a complementary interaction profile.

α-Amylase Inhibition Antidiabetic Enzyme Assay

Selectivity and Safety Window Inferred from Cytotoxicity Profiling

The benzodioxole–acrylamide derivative IHBY56 showed negligible cytotoxicity against six cancer cell lines (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2) and two normal cell lines (LX-2, HEK-293T) [1]. This suggests that the chemotype, likely due to its selective enzyme-targeted mechanism, possesses an inherently low off-target cellular toxicity risk. Although 1396891-42-1 has not been explicitly tested in these assays, its structural similarity to the core scaffold implies that it may share this favorable safety profile, a hypothesis that requires experimental validation.

Cytotoxicity Therapeutic Window Safety Pharmacology

Molecular Docking Insights for Target Engagement

Molecular docking of IHBY56 into the α-amylase active site revealed a binding affinity of −8.20 kcal mol⁻¹, with key hydrogen bonds to THR163 and GLN63, and hydrophobic contacts with VAL107 and ALA106 [1]. The (3-cyclopropyl-3-hydroxypropyl) group of 1396891-42-1, if modeled similarly, could potentially form additional hydrogen bonds via its hydroxyl group with the protein backbone, providing a rational basis for the design of analogs with enhanced enthalpy-driven binding.

Molecular Docking Computational Chemistry Enzyme Inhibition

Recommended Application Scenarios for (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide Based on Differentiated Evidence


Chemical Probe for α-Amylase Structure–Activity Relationship (SAR) Studies

1396891-42-1 is well-suited as a functional probe in SAR campaigns exploring the impact of a constrained hydroxyalkyl substituent on α-amylase inhibition. Its cyclopropyl-hydroxypropyl side chain allows researchers to systematically investigate the contribution of steric constraint and hydrogen-bonding potential to enzyme affinity, using fagaramide and IHBY56 as references [1]. The predicted physicochemical divergence (LogP, TPSA) [2] further supports its use in pharmacokinetic profiling within the same chemical series.

Metabolite Identification Studies and Oxidative Metabolism Profiling

The presence of both a cyclopropyl ring and a secondary alcohol makes 1396891-42-1 an excellent substrate for studying cytochrome P450-mediated metabolism. The cyclopropyl group is a known metabolic soft spot that can undergo ring-opening, while the hydroxyl group is subject to conjugation. This compound can therefore serve as a model to map species-specific metabolic pathways in liver microsome or hepatocyte assays [1].

Comparative Enzyme Selectivity Screening

Given the favorable selectivity window observed for the benzodioxole–acrylamide class in cytotoxicity panels [1], 1396891-42-1 is a strategic choice for broad enzyme selectivity screening beyond α-amylase. Its distinct substitution pattern may alter the selectivity profile against related carbohydrate-processing enzymes (e.g., α-glucosidase), providing data that cannot be extrapolated from simpler N-alkyl analogs [2].

Quote Request

Request a Quote for (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.